AMC-GlcNAc

Enzyme Assay Fluorescence pH Stability

AMC-GlcNAc (4-methylumbelliferyl N-acetyl-β-D-glucosaminide) is a synthetic fluorogenic substrate for β-N-acetylglucosaminidase (NAGase) and related β-hexosaminidase enzymes. It is a masked fluorophore, consisting of a N-acetyl-β-D-glucosamine (GlcNAc) sugar moiety linked to a 7-amino-4-methylcoumarin (AMC) aglycone via a carbamate linkage.

Molecular Formula C19H22N2O9
Molecular Weight 422.4 g/mol
Cat. No. B15597847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMC-GlcNAc
Molecular FormulaC19H22N2O9
Molecular Weight422.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N2O9/c1-8-5-14(24)28-12-6-10(3-4-11(8)12)21-19(27)30-18-15(20-9(2)23)17(26)16(25)13(7-22)29-18/h3-6,13,15-18,22,25-26H,7H2,1-2H3,(H,20,23)(H,21,27)/t13?,15?,16-,17-,18+/m1/s1
InChIKeyKVEFPCDHWFVJMK-RDUYEZRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMC-GlcNAc: A Robust Fluorogenic Probe for β-Hexosaminidase Activity Quantification and High-Throughput Screening


AMC-GlcNAc (4-methylumbelliferyl N-acetyl-β-D-glucosaminide) is a synthetic fluorogenic substrate for β-N-acetylglucosaminidase (NAGase) and related β-hexosaminidase enzymes [1]. It is a masked fluorophore, consisting of a N-acetyl-β-D-glucosamine (GlcNAc) sugar moiety linked to a 7-amino-4-methylcoumarin (AMC) aglycone via a carbamate linkage . Upon enzymatic hydrolysis, it releases the highly fluorescent AMC, enabling sensitive detection and continuous monitoring of enzyme activity . This compound is a key tool in glycobiology research, facilitating studies on O-GlcNAcase, chitinases, and biofilm dispersal agents like Dispersin B [1].

AMC-GlcNAc: The Critical Limitations of 4MU-GlcNAc and Why Substitution is Not an Option


Substituting AMC-GlcNAc with the more common fluorogenic substrate 4-methylumbelliferyl-β-GlcNAc (4MU-GlcNAc) is not scientifically equivalent. While 4MU-GlcNAc is widely used, its performance is fundamentally compromised by the pH-dependent fluorescence of its 4-methylumbelliferone (4MU) leaving group [1]. 4MU has a pKa of approximately 8, meaning its fluorescence intensity is highly sensitive to changes in pH, requiring either stringent pH control or an alkaline quenching step for accurate quantification [2]. Furthermore, 4MU-GlcNAc is not a universal substrate; it shows little to no activity with certain important enzymes, such as chitinases, which instead require more complex oligosaccharide probes [1]. These constraints limit its utility in continuous, real-time assays and in screening applications where assay conditions may not be perfectly controlled, directly impacting data quality and throughput [1].

AMC-GlcNAc: Quantifiable Evidence of Superior Performance for Reliable Procurement Decisions


AMC-GlcNAc: Superior pH-Independent Fluorescence Stability Compared to 4MU-GlcNAc

AMC-GlcNAc maintains a constant fluorescence signal across a wide pH range, a critical advantage over 4MU-GlcNAc [1]. The 4MU aglycone of 4MU-GlcNAc has a pKa of approximately 8, resulting in highly pH-dependent fluorescence that necessitates strict pH control or an alkaline quenching step for accurate measurement . In contrast, the AMC fluorophore's signal is stable, enabling continuous, real-time assays without these disruptive procedures [1].

Enzyme Assay Fluorescence pH Stability

AMC-GlcNAc: Enabling Ratiometric Fluorescence Detection for Intrinsic Assay Normalization

A key differentiator of AMC-GlcNAc is its capacity for ratiometric fluorescence detection, a feature not available with standard 4MU-GlcNAc assays [1]. Upon enzymatic hydrolysis, the release of free AMC from its carbamate-linked conjugate results in a measurable red shift in its fluorescence maxima [1]. This allows for the simultaneous monitoring of two wavelengths (substrate vs. product) to generate an internal signal ratio that normalizes for well-to-well variations in probe concentration, lamp intensity, and other experimental variables [1]. This intrinsic normalization provides higher sensitivity and lower background noise compared to single-wavelength 'turn-on' assays [1].

Ratiometric Assay High-Throughput Screening Fluorogenic Probe

AMC-GlcNAc: Broader Substrate Tolerance Compared to 4MU-GlcNAc, Including Chitinases and Dispersin B

While 4MU-GlcNAc is not universally accepted by all β-GlcNAc-hydrolyzing enzymes, AMC-GlcNAc demonstrates broad utility [1]. The carbamate linker in AMC-GlcNAc increases the separation between the fluorophore and the sugar, which is believed to improve recognition by a wider array of glycosyl hydrolases [1]. Specifically, chitinase enzymes show little to no activity with 4MU-GlcNAc, preferring chitin oligosaccharide probes [1]. In contrast, AMC-GlcNAc is well-tolerated by exo-acting β-hexosaminidases, family 19 endo-chitinases, and the biofilm dispersal enzyme Dispersin B (DspB) [1].

Chitinase Dispersin B Enzyme Specificity

AMC-GlcNAc: Validated for Complex Sample Screening, Unlike 4MU-GlcNAc

AMC-GlcNAc has been explicitly validated for use in complex biological matrices, such as E. coli cell lysates, where it can detect recombinant Dispersin B (DspB) activity in a concentration-dependent manner [1]. This capability directly enables the development of high-throughput assays for screening DspB inhibitors [1]. In contrast, the performance of 4MU-GlcNAc is known to be compromised in such environments due to its pH sensitivity and the potential for background interference [1].

High-Throughput Screening Cell Lysate Drug Discovery

AMC-GlcNAc: Optimized Applications for High-Impact Research and Industrial Workflows


High-Throughput Screening (HTS) for Inhibitors of O-GlcNAcase and Biofilm Dispersal Enzymes

The pH stability, low background, and ratiometric capability of AMC-GlcNAc make it an ideal substrate for robust and reliable HTS assays [1]. It has been specifically validated for screening Dispersin B inhibitors in E. coli cell lysates [1], and its properties are highly transferable to screening campaigns for other therapeutically relevant β-hexosaminidases like O-GlcNAcase.

Continuous Kinetic Assays for Enzyme Characterization

Unlike 4MU-GlcNAc, which often requires endpoint quenching, AMC-GlcNAc enables true continuous monitoring of enzyme kinetics in real-time [1]. This facilitates accurate determination of kinetic parameters (Km, Vmax, kcat) for purified enzymes like chitinases and β-hexosaminidases without the need for discontinuous sampling and post-reaction processing [1].

Functional Screening of Recombinant Enzyme Libraries

The broad enzyme tolerance of AMC-GlcNAc, particularly its activity with chitinases which cannot use 4MU-GlcNAc, makes it a superior substrate for screening metagenomic or recombinant enzyme libraries [1]. It allows for the identification of novel β-hexosaminidases with desired properties (e.g., improved catalytic activity, altered specificity) that would be missed by standard 4MU-GlcNAc-based assays [1].

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